molecular formula C15H16N2O B5036097 N-(4-methylbenzyl)-N'-phenylurea

N-(4-methylbenzyl)-N'-phenylurea

Cat. No.: B5036097
M. Wt: 240.30 g/mol
InChI Key: XCFCGNZCNWBQCF-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-N'-phenylurea is a urea derivative characterized by a phenyl group attached to one nitrogen atom and a 4-methylbenzyl group (para-methyl-substituted benzyl) attached to the other. Urea derivatives are widely studied for their diverse biological and chemical properties, including anticancer, anti-inflammatory, and plant growth regulatory activities. The methylbenzyl substituent in this compound introduces steric and electronic effects that influence its reactivity, solubility, and interactions with biological targets .

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-12-7-9-13(10-8-12)11-16-15(18)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFCGNZCNWBQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Anticancer Phenylurea Derivatives

  • CTPPU [N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-phenylurea]: Structural Difference: Contains a chloro-trifluoromethylphenyl group instead of methylbenzyl. Activity: Demonstrates potent anticancer effects against non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest and apoptosis. The electron-withdrawing groups (Cl, CF₃) enhance binding to cellular targets compared to the methyl group in N-(4-methylbenzyl)-N'-phenylurea . Key Data: IC₅₀ values in NSCLC cells are 10–20 µM, significantly lower than traditional chemotherapeutics .
  • N-(4-Phenyl-1,3-thiazol-2-yl)-N'-phenylurea Derivatives: Structural Difference: Incorporates a thiazole ring substituted with phenyl or methoxyphenyl groups. Activity: Exhibits anti-inflammatory properties via inhibition of p38 kinase. For example, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N'-phenylurea shows a docking score (rerank = −85.2) comparable to known kinase inhibitors . Comparison: The thiazole ring enhances π-π stacking with kinase active sites, whereas the methylbenzyl group in this compound may favor hydrophobic interactions .

Cytotoxic Urea Derivatives

  • N-(4-Methylbenzoyl)-N'-phenylurea :
    • Structural Difference : A benzoyl group replaces the benzyl group, with a methyl substituent at the para position.
    • Activity : Displays cytotoxic activity against HeLa cells (IC₂₀ = 12.5 µM), outperforming hydroxyurea (IC₂₀ = 25 µM). The benzoyl group improves membrane permeability compared to the benzyl group in this compound .
    • Key Data : Quantitative structure-activity relationship (QSAR) analysis shows a strong correlation between steric parameters (CMR) and cytotoxicity (Log(1/IC₂₀) = 0.115 CMR – 3.175) .

Plant Growth Regulators

  • CPPU [N-(2-Chloro-4-pyridyl)-N'-phenylurea]:
    • Structural Difference : A chloropyridyl group replaces the methylbenzyl substituent.
    • Activity : A potent cytokinin used to promote fruit enlargement in kiwifruit and grapes. Its activity is 1000× stronger than natural cytokinins due to the electron-deficient pyridyl group enhancing receptor binding .
    • Comparison : The methylbenzyl group in this compound lacks the electron-withdrawing properties critical for cytokinin receptor activation, limiting its utility in plant applications .

CNS-Active Urea Derivatives

  • N-(4-Methoxybenzoyl)-N'-phenylurea :
    • Structural Difference : A methoxybenzoyl group replaces the methylbenzyl moiety.
    • Activity : Acts as a CNS depressant, prolonging barbiturate-induced sleep time in mice by 150% compared to bromisoval (standard). The methoxy group enhances hydrogen bonding with GABA receptors .
    • Comparison : The methylbenzyl group’s hydrophobicity may reduce CNS penetration compared to the methoxybenzoyl derivative .

Fungicidal Urea Derivatives

  • Monceren [N-((4-Chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea]: Structural Difference: Features a chlorophenylmethyl and cyclopentyl group instead of methylbenzyl. Activity: A non-systemic fungicide with protectant activity. The chlorophenyl group enhances binding to fungal cell membranes, while the cyclopentyl group improves stability . Crystallographic Data: Orthorhombic crystal system (a = 12.1887 Å, b = 8.7677 Å, c = 33.063 Å) .

Data Tables

Table 2: Physicochemical Properties

Compound Melting Point (°C) Molecular Formula Solubility (LogP)
N-(4-Methylbenzyl)-N'-PhU Not reported C₁₅H₁₆N₂O Estimated 3.8
CTPPU 198–200 C₁₄H₁₀ClF₃N₂O 4.2
N-(4-Methoxybenzoyl)-N'-PhU 165–167 C₁₅H₁₄N₂O₂ 2.9
CPPU 162–164 C₁₂H₉ClN₂O 3.1

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (Cl, CF₃, pyridyl) enhance receptor binding in anticancer and cytokinin activities, while hydrophobic groups (methylbenzyl, benzoyl) improve cytotoxicity and CNS penetration.
  • Biological Specificity : The methylbenzyl group in this compound may favor cytotoxic or CNS applications but lacks the electronic features required for plant growth regulation.
  • Contradictory Evidence : While some urea derivatives (e.g., CPPU) are highly active in plants, others (e.g., N-(4-methylbenzoyl)-N'-phenylurea) excel in cytotoxicity, highlighting the need for target-specific design.

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